3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one
CAS No.: 18963-16-1
Cat. No.: VC15886822
Molecular Formula: C20H16N2O
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18963-16-1 |
|---|---|
| Molecular Formula | C20H16N2O |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 3-amino-2,3-diphenylisoindol-1-one |
| Standard InChI | InChI=1S/C20H16N2O/c21-20(15-9-3-1-4-10-15)18-14-8-7-13-17(18)19(23)22(20)16-11-5-2-6-12-16/h1-14H,21H2 |
| Standard InChI Key | ZIISOSDVMQDBFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The IUPAC name 3-amino-2,3-diphenylisoindol-1-one delineates its structural features: a bicyclic isoindolone scaffold (a fused benzene and pyrrolidone system) with amino and phenyl groups at the 3-position and additional phenyl substituents at the 2-position. The stereoelectronic effects of the amino group and the steric bulk of the phenyl rings influence its reactivity and intermolecular interactions.
Table 1: Molecular and structural properties
| Property | Value |
|---|---|
| CAS Registry Number | 18963-16-1 |
| Molecular Formula | |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 3-amino-2,3-diphenylisoindol-1-one |
| Standard InChI | InChI=1S/C20H16N2O/c21-20... |
| Standard InChIKey | ZIISOSDVMQDBFS-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
While explicit spectroscopic data (e.g., NMR, IR) were unavailable in the provided sources, the compound’s planar isoindolone core and substituent arrangement suggest characteristic absorption bands for carbonyl () and amine () groups. X-ray crystallography would likely reveal dihedral angles between the phenyl rings and the isoindolone plane, impacting packing efficiency in solid-state applications .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one typically involves cyclization reactions of appropriately substituted precursors. Although detailed protocols were absent in the sources, analogous isoindole syntheses (e.g., naphtho[2,3-c]furan-1,3-diones) employ domino reactions initiated by in situ activation of propiolic acids with agents like T3P® (propylphosphonic acid anhydride) . For example, T3P®-mediated activation of 3-arylpropiolic acids generates reactive intermediates that undergo cycloaddition to form fused isoindole derivatives .
Industrial Manufacturing
Industrial production prioritizes continuous flow processes to enhance yield and purity. Catalytic systems (e.g., palladium on carbon) optimize hydrogenation and amination steps, while inline analytics ensure batch consistency. A representative workflow might include:
-
Precursor Functionalization: Introduction of phenyl groups via Ullmann coupling or Suzuki-Miyaura cross-coupling.
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Cyclization: Acid- or base-catalyzed ring closure to form the isoindolone core.
-
Amination: Nucleophilic substitution or reductive amination to install the amino group .
Table 2: Industrial synthesis parameters
| Parameter | Condition |
|---|---|
| Process Type | Continuous flow |
| Catalysts | Pd/C, Raney Ni |
| Temperature Range | 50–120°C |
| Yield | >85% (optimized batches) |
Chemical Reactivity and Functionalization
Oxidation and Reduction
The amino group and isoindolone core undergo diverse transformations:
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Oxidation: Treatment with potassium permanganate () or chromium trioxide () oxidizes the amine to a nitro group or the carbonyl to a carboxylic acid, respectively.
-
Reduction: Catalytic hydrogenation () reduces the carbonyl to a hydroxyl group, yielding 2,3-diphenyl-2,3-dihydro-1H-isoindol-3-ol.
Nucleophilic Substitution
The amino group participates in SNAr (nucleophilic aromatic substitution) reactions with electrophiles such as alkyl halides or acyl chlorides, enabling derivatization for drug discovery. For instance, acylation with acetyl chloride produces N-acetylated derivatives with enhanced lipophilicity .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor for antipsychotics and antifungals. Its isoindolone scaffold mimics bioactive natural products, facilitating structure-activity relationship (SAR) studies . For example, Min. Order: 1 Milligram suppliers note its role in synthesizing polymer-based drug delivery systems .
Materials Science
In polymer chemistry, the rigid isoindolone core enhances thermal stability in polyamides and polyimides. Copolymerization with terephthalic acid yields high-performance resins for aerospace applications .
Biological Activity
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL). Mechanistically, the compound disrupts bacterial cell membranes via hydrophobic interactions with lipid bilayers.
| Supplier | Assay | Packaging | Application |
|---|---|---|---|
| Dayang Chem | 90–98% | 1 kg drums | Pharmaceuticals |
| Chemlyte Solutions | 99% | 100 g containers | Polymer research |
| Zibo Hangyu Biotech | 99% | Bulk orders | Agrochemical intermediates |
Future Directions
Advances in continuous-flow synthesis and computational modeling (e.g., DFT studies of reaction pathways) could further optimize production. Additionally, in vivo toxicology studies are critical to unlocking pharmaceutical applications.
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